molecular formula C9H12O3 B1445311 Ethyl 3-oxobicyclo[3.1.0]hexane-6-carboxylate CAS No. 1515923-85-9

Ethyl 3-oxobicyclo[3.1.0]hexane-6-carboxylate

Cat. No.: B1445311
CAS No.: 1515923-85-9
M. Wt: 168.19 g/mol
InChI Key: KWLBCWQUIUVLCR-UHFFFAOYSA-N
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Description

Ethyl 3-oxobicyclo[310]hexane-6-carboxylate is a bicyclic compound with a unique structure that includes a cyclopropane ring fused to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-oxobicyclo[3.1.0]hexane-6-carboxylate typically involves cyclopropanation reactions. One common method is the rhodium-catalyzed cyclopropanation of ethyl diazoacetate with a suitable diene or alkene. This reaction can be performed under mild conditions and often yields the desired product with high stereoselectivity .

Industrial Production Methods

Industrial production of this compound may involve similar cyclopropanation reactions, scaled up to meet production demands. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxobicyclo[3.1.0]hexane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 3-oxobicyclo[3.1.0]hexane-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-oxobicyclo[3.1.0]hexane-6-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in biochemical pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-oxobicyclo[3.1.0]hexane-2-carboxylate
  • Ethyl 3-oxobicyclo[3.1.0]hexane-4-carboxylate
  • Ethyl 3-oxobicyclo[3.1.0]hexane-5-carboxylate

Uniqueness

Ethyl 3-oxobicyclo[3.1.0]hexane-6-carboxylate is unique due to its specific substitution pattern and the position of the ester group. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .

Properties

IUPAC Name

ethyl 3-oxobicyclo[3.1.0]hexane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-2-12-9(11)8-6-3-5(10)4-7(6)8/h6-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLBCWQUIUVLCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2C1CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1515923-85-9
Record name ethyl 3-oxobicyclo[3.1.0]hexane-6-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-oxobicyclo[3.1.0]hexane-6-carboxylate
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Ethyl 3-oxobicyclo[3.1.0]hexane-6-carboxylate
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Ethyl 3-oxobicyclo[3.1.0]hexane-6-carboxylate
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Ethyl 3-oxobicyclo[3.1.0]hexane-6-carboxylate
Reactant of Route 5
Ethyl 3-oxobicyclo[3.1.0]hexane-6-carboxylate
Reactant of Route 6
Ethyl 3-oxobicyclo[3.1.0]hexane-6-carboxylate

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